PARP-2 Selectivity: UPF-1035 Exhibits Superior Isoform Discrimination Compared to UPF-1069 and Pan-PARP Inhibitors
UPF-1035 demonstrates a 60-fold selectivity for PARP-2 (IC50 = 0.15 ± 0.04 μM) over PARP-1 (IC50 = 9.0 ± 0.7 μM) . In direct comparison, its closest analog UPF-1069 shows a 27-fold selectivity (PARP-2 IC50 = 0.3 μM; PARP-1 IC50 = 8.0 μM) . This makes UPF-1035 approximately 2.2 times more selective for PARP-2 than UPF-1069. Pan-PARP inhibitors like benzamide or TIQ-A lack this selectivity, inhibiting both isoforms equally [1].
| Evidence Dimension | Selectivity ratio (PARP-1 IC50 / PARP-2 IC50) |
|---|---|
| Target Compound Data | 60-fold (IC50 PARP-2: 0.15 ± 0.04 μM; PARP-1: 9.0 ± 0.7 μM) |
| Comparator Or Baseline | UPF-1069: 27-fold (PARP-2: 0.3 μM; PARP-1: 8.0 μM); Pan-PARP inhibitors: ~1-fold |
| Quantified Difference | UPF-1035 is 2.2x more selective than UPF-1069 |
| Conditions | Recombinant murine PARP-2 and bovine PARP-1 enzyme assays |
Why This Matters
Higher selectivity reduces confounding PARP-1-mediated effects, enabling cleaner interpretation of PARP-2-specific biology in experiments.
- [1] Moroni, F., Formentini, L., Gerace, E., Camaioni, E., Pellegrini-Giampietro, D. E., Chiarugi, A., & Pellicciari, R. (2009). Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage. British Journal of Pharmacology, 157(5), 854–862. https://doi.org/10.1111/j.1476-5381.2009.00232.x View Source
